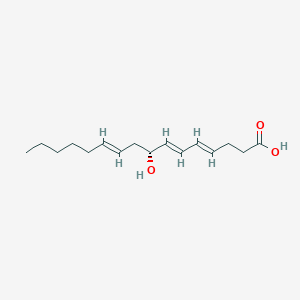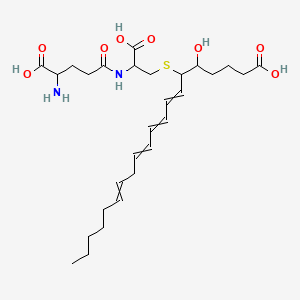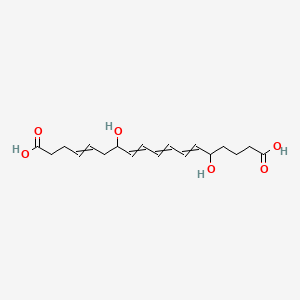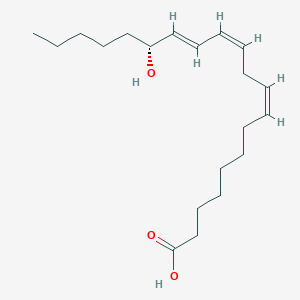
(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid is a hydroxy fatty acid derivative. This compound is part of the eicosanoid family, which are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. Eicosanoids play crucial roles in various physiological and pathological processes, including inflammation, immunity, and as messengers in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable polyunsaturated fatty acid, such as arachidonic acid.
Hydroxylation: The key step involves the hydroxylation of the fatty acid at the 15th carbon. This can be achieved using various hydroxylating agents, such as osmium tetroxide or selenium dioxide.
Isomerization: The double bonds are isomerized to achieve the specific (8Z,11Z,13E) configuration. This can be done using specific catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are often more sustainable and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated hydroxy fatty acids.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, acids, and bases for esterification and etherification.
Major Products
Oxidation: 15-keto-icosa-8,11,13-trienoic acid.
Reduction: 15-hydroxyicosanoic acid.
Substitution: 15-alkoxyicosa-8,11,13-trienoic acid (for ether formation).
Scientific Research Applications
Chemistry
In chemistry, (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid is used as a precursor for the synthesis of various bioactive molecules. It serves as a model compound for studying the reactivity of hydroxy fatty acids.
Biology
In biological research, this compound is studied for its role in cell signaling pathways. It is involved in the regulation of inflammatory responses and has been shown to modulate the activity of various enzymes and receptors.
Medicine
Medically, this compound is investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular conditions, and certain types of cancer. Its role as a signaling molecule makes it a target for drug development.
Industry
In the industrial sector, this compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other complex molecules. Its production and manipulation are crucial for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs) and can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway. By binding to these molecular targets, it influences gene expression and the production of other signaling molecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
15-hydroperoxyicosa-8,11,13-trienoic acid: Similar in structure but contains a hydroperoxy group instead of a hydroxyl group.
15-hydroxyicosatetraenoic acid (15-HETE): Another hydroxy fatty acid with an additional double bond.
Prostaglandins: A group of physiologically active lipid compounds with similar signaling roles.
Uniqueness
(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid is unique due to its specific configuration and the presence of a hydroxyl group at the 15th position. This specific structure allows it to interact uniquely with biological targets, making it distinct from other eicosanoids and hydroxy fatty acids.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m1/s1 |
InChI Key |
IUKXMNDGTWTNTP-IPNUHODOSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


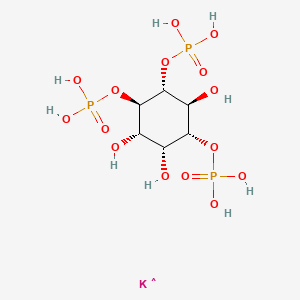
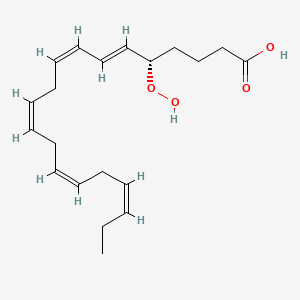
![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
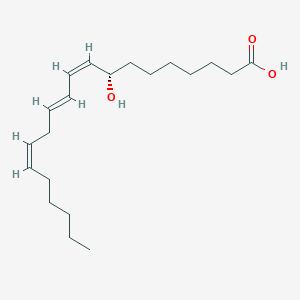
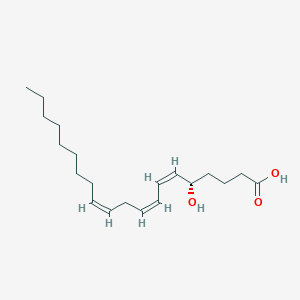
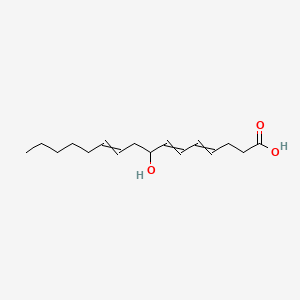
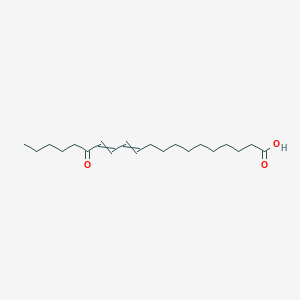

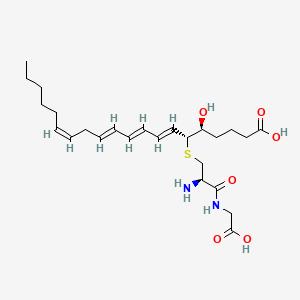
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
